![molecular formula C18H13FN4 B5493055 3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)
3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Description
The compound “3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” belongs to a family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their optical applications due to their tunable photophysical properties . They have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process involves the design of these compounds as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to the final products .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their tunable photophysical properties . They display good solid-state emission intensities . The dipole moment changes in these compounds were calculated to be significant .Mechanism of Action
Future Directions
The future directions in the research of these compounds involve further exploration of their potential applications. Their properties and stability found are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . This suggests that they could be used in a variety of applications, including as fluorophores for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c1-12-17(13-5-7-14(19)8-6-13)18-21-11-9-16(23(18)22-12)15-4-2-3-10-20-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZXXOYRLRGYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
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